![molecular formula C53H78O17 B225753 Condurango glycoside A CAS No. 11051-90-4](/img/structure/B225753.png)
Condurango glycoside A
Overview
Description
Condurango glycoside A is a pregnane ester glycoside isolated from Marsdenia condurango . It has been found to have anticancer activity and is a potent differentiation inducer . It initiates ROS generation, promoting up-regulation of p53 expression, thus resulting in apoptosis and pre-mature senescence associated with DNA damage .
Scientific Research Applications
Cancer Treatment
Condurango glycoside A has shown potential in the treatment of cancer, particularly lung cancer . It has been found to stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis, inhibiting cell proliferation in lung cancer both in vitro and in vivo .
Cell Cycle Modulation
This compound has been found to induce cell cycle modulation via p21/p53 mediated pathways . This means it can control the process by which cells divide and grow, which is crucial in preventing the uncontrolled cell growth seen in cancer.
DNA Damage-Induced Apoptosis
Condurango glycoside A can induce apoptosis, or programmed cell death, through DNA damage . This is another way it can help to prevent the spread of cancer cells.
Reactive Oxygen Species (ROS) Accumulation
This compound has been found to increase ROS accumulation . ROS are chemically reactive molecules that contain oxygen, and their accumulation can lead to cell damage and death, another way this compound can help to fight cancer.
Mitochondrial Membrane Potential Depolarization
Condurango glycoside A has been found to cause depolarization of the mitochondrial membrane potential . This can lead to cell death, helping to prevent the spread of cancer cells.
Anti-Proliferative Activity
This compound has been found to have anti-proliferative activity, meaning it can prevent or slow cell growth . This is another way it can help to control the spread of cancer cells.
Adjutant Therapy for Stomach Cancer
Condurango is utilized as an adjutant therapy for stomach cancer in conventional medicine and shows promise in easing cancer-related symptoms, like lessening the agony brought on by stomach ulcers .
Treatment of Stomach Issues
In the past, condurango has also been used to treat stomach issues . While this is not a direct application of Condurango glycoside A, it is a related use of the plant from which this compound is derived.
Mechanism of Action
Target of Action
Condurango Glycoside A (CGA) primarily targets cervix carcinoma cells (HeLa) . The compound interacts with these cells, inducing DNA damage and leading to cellular senescence and apoptosis .
Mode of Action
CGA interacts with its target cells by inducing DNA damage . This damage is observed within 9-12 hours of CGA treatment . Along with DNA damage, there is an increase in the generation of reactive oxygen species (ROS) . The compound also up-regulates the expression of p53 , a protein that regulates the cell cycle and thus functions as a tumor suppressor . This indicates that apoptosis could be mediated through the p53 pathway .
Biochemical Pathways
The primary biochemical pathway affected by CGA is the ROS-dependent p53 signaling pathway . The compound initiates ROS generation, which promotes the up-regulation of p53 expression . This results in apoptosis and premature senescence associated with DNA damage . The compound also affects the cell cycle, causing a cell cycle arrest at the G0/G1 stage .
Result of Action
The action of CGA results in DNA damage, cellular senescence, and apoptosis in the target cells . The compound also reduces the proliferation of cells, as evidenced by the cell cycle arrest . The number of cells undergoing apoptosis increases along with the increase in ROS generation .
properties
IUPAC Name |
[(3S,10S,11S,12S,13S,14S,17S)-17-acetyl-11-acetyloxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-yl] (E)-3-phenylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H78O17/c1-27(54)35-21-23-53(59)36-18-17-33-24-34(20-22-51(33,6)42(36)47(66-31(5)55)49(52(35,53)7)68-39(56)19-16-32-14-12-11-13-15-32)67-40-25-37(60-8)45(29(3)63-40)69-41-26-38(61-9)46(30(4)64-41)70-50-44(58)48(62-10)43(57)28(2)65-50/h11-16,19,28-30,33-38,40-50,57-59H,17-18,20-26H2,1-10H3/b19-16+/t28-,29-,30-,33?,34+,35-,36?,37+,38+,40+,41+,42?,43-,44-,45-,46-,47+,48-,49-,50+,51+,52+,53+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWQLHAAXWFVPF-GAAJSAFMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C(C4)CCC6C5C(C(C7(C6(CCC7C(=O)C)O)C)OC(=O)C=CC8=CC=CC=C8)OC(=O)C)C)C)C)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@H]4CC[C@]5(C(C4)CCC6C5[C@@H]([C@H]([C@]7([C@@]6(CC[C@@H]7C(=O)C)O)C)OC(=O)/C=C/C8=CC=CC=C8)OC(=O)C)C)C)C)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H78O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
987.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(3S,10S,11S,12S,13S,14S,17S)-17-acetyl-11-acetyloxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-yl] (E)-3-phenylprop-2-enoate | |
CAS RN |
11051-90-4 | |
Record name | Condurango glycoside A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011051904 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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